N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that features a pyridazine ring, a thiophene moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiophene moiety: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the pyridazine ring: The pyridazine ring can be synthesized via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Various substituted benzamides
Scientific Research Applications
N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, or antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Pyridazine derivatives: Compounds like pyridazine-based inhibitors used in various therapeutic areas.
Benzamide derivatives: Compounds such as sulpiride and tiapride, which are used as antipsychotic agents.
Uniqueness
N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide is unique due to its combination of a thiophene moiety, a pyridazine ring, and a benzamide group.
Properties
IUPAC Name |
N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15(21-22-17)20-18(24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVQQPQLNLGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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